Convulsant Potency in Rat Model
MEGX demonstrates potent convulsant activity comparable to lidocaine, while the subsequent metabolite GX is far less active. The median convulsant dose (CD50) for lidocaine was 52 mg/kg, compared to 67 mg/kg for MEGX, indicating MEGX has ~78% of lidocaine's convulsant potency [1]. In contrast, convulsions were not observed with GX even at lethal doses; its convulsant activity was estimated to be only 1/10 that of lidocaine and MEGX [1].
| Evidence Dimension | Convulsant Potency (CD50) |
|---|---|
| Target Compound Data | CD50 = 67 mg/kg |
| Comparator Or Baseline | Lidocaine: CD50 = 52 mg/kg; GX: CD50 > LD50 (183 mg/kg) |
| Quantified Difference | MEGX is ~78% as potent as lidocaine; GX is ≤10% as potent |
| Conditions | Standard dose-response study in rats, intravenous administration |
Why This Matters
This confirms MEGX is a major contributor to lidocaine's CNS toxicity profile, making it a critical analyte for toxicology studies and therapeutic drug monitoring, whereas the terminal metabolite GX is irrelevant for this purpose.
- [1] Blumer J, Strong JM, Atkinson AJ Jr. The convulsant potency of lidocaine and its N-dealkylated metabolites. J Pharmacol Exp Ther. 1973;186(1):31-36. View Source
